Synthetic Yield Advantage
In a comparative synthetic study, 3-Amino-2-phenyl-4(3H)-quinazolinone was prepared from 2-aminobenzamide and an orthoester in 95% yield under optimized conditions (acetic acid, ethanol, 110 °C, 24 h) . In contrast, a closely related 2-phenyl-4(3H)-quinazolinone derivative was obtained in only 79% isolated yield under comparable fusion conditions [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 2-Phenyl-4(3H)-quinazolinone derivative: 79% |
| Quantified Difference | 16 percentage point improvement |
| Conditions | Target: Acetic acid, ethanol, 110 °C, 24 h, sealed tube. Comparator: Oil bath fusion at 160-170 °C. |
Why This Matters
A higher synthetic yield translates directly to lower cost and higher efficiency in multi-step syntheses, making this compound a more economical building block for large-scale research programs.
- [1] El-Hashash, M. A., et al. (2013). Some reactions of 2-phenyl-4(3H)-quinazolinones. NISCAIR Online Periodicals Repository. Retrieved from http://nopr.niscair.res.in/handle/123456789/16778. View Source
